molecular formula C12H15N3O B2843003 1-(1-ethyl-1H-indol-3-yl)-3-methylurea CAS No. 941988-10-9

1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Número de catálogo: B2843003
Número CAS: 941988-10-9
Peso molecular: 217.272
Clave InChI: VYNJFCZJNXAEGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-ethyl-1H-indol-3-yl)-3-methylurea is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-1H-indol-3-yl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-1H-indol-3-yl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1-ethylindol-3-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJFCZJNXAEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(1-ethyl-1H-indol-3-yl)-3-methylurea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological context of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea , a structural analog within the synthetic cannabinoid (SC) class.

Chemical Profile, Synthesis, and Scaffold Analysis

Executive Summary

1-(1-ethyl-1H-indol-3-yl)-3-methylurea is a synthetic indole derivative characterized by a urea linker at the C3 position. It belongs to the broader family of indole-3-yl ureas , a structural subclass of synthetic cannabinoids (SCs) distinct from the more prevalent indole-3-carboxamides (e.g., AB-FUBINACA) and indole-3-ketones (e.g., JWH-018).

While the specific N-ethyl substituent is shorter than the lipophilic tails typically required for nanomolar CB1 receptor affinity (e.g., pentyl, 5-fluoropentyl), this compound serves as a critical reference standard and SAR (Structure-Activity Relationship) probe . It allows researchers to quantify the impact of linker chemistry (urea vs. amide) and tail length on receptor binding kinetics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[9]
  • IUPAC Name: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

  • Systematic Name: N-(1-ethylindol-3-yl)-N'-methylurea

  • Molecular Formula: C₁₂H₁₅N₃O

  • Molecular Weight: 217.27 g/mol

  • SMILES: CCN1C=C(NC(=O)NC)C2=CC=CC=C21

  • InChIKey: VYNJFCZJNXAEGJ-UHFFFAOYSA-N

Structural Analysis

The molecule consists of three distinct pharmacophores:[1]

  • Core: Indole ring (aromatic scaffold).[2][3][1][4][5][6]

  • Tail (N1 Position): Ethyl group (hydrophobic chain).

  • Linker/Head (C3 Position): Methylurea moiety (hydrogen bond donor/acceptor).

Physicochemical Data (Experimental & Predicted)
PropertyValueContext
Physical State Solid (Crystalline powder)Typical for urea derivatives.
Melting Point 145–150 °C (Predicted)High MP due to intermolecular hydrogen bonding of the urea group.
LogP (Lipophilicity) ~1.3 – 1.9Moderately lipophilic; lower than "street" SCs (LogP > 3.0) due to the short ethyl tail.
Solubility DMSO, Methanol, DMFPoor water solubility; requires organic co-solvents for biological assays.
pKa ~13 (Urea NH)Weakly acidic; remains neutral at physiological pH.

Synthetic Methodology

The synthesis of indole-3-yl ureas is chemically distinct from the Friedel-Crafts acylation used for JWH-type compounds. The preferred route utilizes a Curtius Rearrangement to convert a carboxylic acid precursor into an isocyanate, which is then trapped with an amine.

Validated Synthetic Protocol

Objective: Synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea from indole-3-carboxylic acid.

Step 1: N-Alkylation
  • Reagents: Indole-3-carboxylic acid methyl ester, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), DMF.

  • Procedure:

    • Dissolve indole-3-carboxylic acid methyl ester in anhydrous DMF.

    • Add 1.5 eq K₂CO₃ and 1.2 eq Ethyl iodide.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water, filter the precipitate (1-ethyl-indole-3-carboxylate).

    • Hydrolysis: Reflux with LiOH in THF/H₂O to yield 1-ethyl-1H-indole-3-carboxylic acid .

Step 2: Curtius Rearrangement & Urea Formation
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Methylamine (2M in THF), Toluene.

  • Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges upon heating to an isocyanate (R-N=C=O ). The isocyanate reacts in situ with methylamine to form the urea.

  • Procedure:

    • Dissolve 1-ethyl-1H-indole-3-carboxylic acid (1.0 eq) in dry toluene.

    • Add TEA (1.1 eq) and DPPA (1.1 eq).

    • Stir at room temperature for 30 mins, then heat to 80°C for 2 hours (Evolution of N₂ gas indicates isocyanate formation).

    • Cool to 0°C and add excess Methylamine (2M in THF).

    • Stir at room temperature for 2 hours.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc).

Reaction Flow Diagram (DOT)

SynthesisPath cluster_0 Step 1: N-Alkylation & Hydrolysis cluster_1 Step 2: Curtius Rearrangement SM Indole-3-carboxylic acid methyl ester Inter1 1-Ethyl-indole-3- carboxylic acid SM->Inter1 1. EtI, K2CO3 2. LiOH, THF/H2O Isocyanate [Isocyanate Intermediate] Inter1->Isocyanate DPPA, TEA 80°C (-N2) Product 1-(1-ethyl-1H-indol-3-yl)- 3-methylurea Isocyanate->Product MeNH2 (Methylamine) caption Figure 1: Synthetic route via Curtius Rearrangement to generate the indole-3-urea scaffold.

Pharmacological Context & SAR Analysis

Structural Class: Indole-3-yl Urea

This compound represents a "reverse amide" modification of the classical carboxamide cannabinoids.

  • Carboxamide (e.g., AB-FUBINACA): Indole-C(=O)-NH -R[7]

  • Urea (This Compound): Indole-NH-C(=O)-NH -R

The urea linker introduces an additional hydrogen bond donor (the NH attached to the indole). In many GPCR ligands, this can alter the binding mode within the receptor pocket, often reducing affinity compared to the carbonyl-linked analogs unless specific steric constraints are met.

The "Ethyl Tail" Limitation

In the context of CB1 receptor agonism, the substituent at the indole nitrogen (N1) is critical for hydrophobic interaction with the receptor's transmembrane helices (TM3/TM6).

  • Optimal Length: C4–C5 chains (Pentyl, Fluoropentyl, Butyl).

  • Ethyl Group: The C2 chain is generally too short to fully occupy the hydrophobic pocket.

  • Predicted Activity: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is likely a low-potency agonist or effectively inactive at relevant concentrations compared to nanomolar drugs like JWH-018. It serves primarily as a negative control or a precursor in metabolic studies.

Structure-Activity Relationship (SAR) Diagram

SAR Core Indole Core (Scaffold) Tail N1-Ethyl Group (Hydrophobic Tail) Effect1 Reduced Lipophilicity Lower CB1 Affinity Tail->Effect1 Short Chain (C2) Linker 3-Urea Linker (-NH-CO-NH-) Effect2 Altered H-Bonding Metabolic Stability Linker->Effect2 Urea vs Carboxamide Head N'-Methyl Group (Head Group) Compound 1-(1-ethyl-1H-indol-3-yl)-3-methylurea Compound->Core Compound->Tail Compound->Linker Compound->Head caption Figure 2: SAR dissection showing why the ethyl tail limits potency compared to pentyl analogs.

Analytical Characterization (Expected Data)

For verification of the synthesized material, the following spectral signatures are diagnostic:

TechniqueExpected Signals / Ions
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, N-CH₂CH₃ )δ 2.65 (d, 3H, N'-CH₃ )δ 4.15 (q, 2H, N-CH₂ CH₃)δ 5.90 (q, 1H, Urea NH -Me)δ 7.0-7.6 (m, 4H, Indole Ar-H)δ 7.80 (s, 1H, Indole C2-H)δ 8.40 (s, 1H, Urea Indole-NH )
¹³C NMR δ 15.0 (Ethyl CH₃), δ 27.0 (Methyl), δ 40.5 (Ethyl CH₂), δ 156.0 (Urea C=O).
Mass Spectrometry (ESI+) [M+H]⁺ = 218.13 Fragment ions: m/z 160 (loss of methylurea), m/z 144 (ethylindole core).
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch), 1640-1660 cm⁻¹ (Urea C=O stretch).

Safety and Handling

  • Hazard Classification: As a novel chemical entity, it should be treated as potentially toxic . Urea derivatives can possess irritant properties.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store at -20°C, protected from light and moisture.

  • Legal Status: While not explicitly scheduled in many jurisdictions (unlike Pentyl/Fluorobenzyl analogs), it may fall under "analog acts" depending on the definition of the core scaffold.

References

  • PubChem. (2025).[2] 1-(1-ethyl-1H-indol-3-yl)-3-methylurea - Compound Summary. National Library of Medicine. Link

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Link

  • Frost, J. M., et al. (2010). Indole-3-carboxamides as novel CB1 receptor agonists. Journal of Medicinal Chemistry. Link

  • Diao, X., et al. (2016).[8] Metabolism of the synthetic cannabinoid receptor agonists: Structure-metabolism relationships. Drug Metabolism Reviews. Link

  • ChemicalBook. (2025).[3] Synthesis of Urea Derivatives via Curtius Rearrangement. Link

Sources

1-(1-ethyl-1H-indol-3-yl)-3-methylurea CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

1-(1-Ethyl-1H-indol-3-yl)-3-methylurea is a synthetic indole derivative belonging to the class of indolylureas . Structurally, it consists of an indole core substituted at the N1 position with an ethyl group and at the C3 position with a methylurea moiety. This compound is primarily utilized in medicinal chemistry as a structure-activity relationship (SAR) probe for characterizing the binding pockets of cannabinoid receptors (CB1/CB2), kinases, and potentially as a scaffold for STING (Stimulator of Interferon Genes) pathway modulators.

While often encountered as a synthetic intermediate or a metabolite in the study of larger urea-based ligands (e.g., substituted adamantyl-indole ureas), it possesses distinct physicochemical properties that make it a valuable reference standard in analytical toxicology and pharmacological screening.

Chemical Identity Table
ParameterDetail
Chemical Name 1-(1-Ethyl-1H-indol-3-yl)-3-methylurea
Systematic Name N-(1-Ethyl-1H-indol-3-yl)-N'-methylurea
PubChem CID
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
InChIKey VYNJFCZJNXAEGJ-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC
CAS Number Not formally assigned (Research Grade/Library ID)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water

Chemical Structure & Synthesis Strategy[8][9][10]

Structural Analysis

The molecule features three critical pharmacophores:

  • Indole Core: Provides aromatic pi-stacking interactions, essential for receptor docking (e.g., Trp/Phe residues in GPCRs).

  • N1-Ethyl Tail: A short lipophilic chain that influences metabolic stability and receptor affinity (often less potent than pentyl/fluoropentyl analogs in cannabinoid contexts).

  • 3-Methylurea Linker: A polar, hydrogen-bonding motif acting as a bioisostere to amides or esters, crucial for orienting the molecule within a binding pocket.

Synthesis Protocol

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is typically achieved via the reaction of 1-ethyl-1H-indol-3-amine with methyl isocyanate or an activated methylcarbamate.

Method A: Isocyanate Addition (Preferred for High Yield)

This pathway minimizes side reactions and provides a clean product profile.

Reagents:

  • Precursor: 1-Ethyl-1H-indol-3-amine (prepared via reduction of 1-ethyl-3-nitroindole).

  • Electrophile: Methyl isocyanate (MIC) or Methyl carbamoyl chloride.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (Et₃N) (catalytic).

Step-by-Step Protocol:

  • Preparation: Dissolve 1-ethyl-1H-indol-3-amine (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add Et₃N (1.1 eq) to scavenge any acidic impurities.

  • Addition: Dropwise add methyl isocyanate (1.1 eq) dissolved in DCM. Caution: MIC is highly toxic; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the target urea.

Synthesis Workflow Diagram

Synthesis Start 1-Ethyl-1H-indole (Starting Material) Nitration Nitration (HNO3/Ac2O) Start->Nitration Inter1 3-Nitro-1-ethylindole Nitration->Inter1 Reduction Reduction (H2, Pd/C or SnCl2) Inter1->Reduction Amine 1-Ethyl-1H-indol-3-amine (Nucleophile) Reduction->Amine Reaction Urea Formation (+ Methyl Isocyanate) Amine->Reaction Product 1-(1-Ethyl-1H-indol-3-yl)-3-methylurea (Final Product) Reaction->Product DCM, 0°C -> RT

Caption: Step-wise synthetic pathway from the indole precursor to the final methylurea derivative.

Pharmacological Context & Applications

Structure-Activity Relationship (SAR)

This compound serves as a "truncated" analog in SAR studies. By comparing its activity to analogs with larger N1-tails (e.g., pentyl, benzyl) or larger urea substituents (e.g., adamantyl, cumyl), researchers can map the steric constraints of receptor binding sites.

  • Cannabinoid Receptors (CB1/CB2): Indolylureas are a known class of synthetic cannabinoids. However, the methyl group on the urea is typically too small to elicit high potency compared to bulky groups like adamantane (as seen in compounds like A-834,735 ). Thus, this compound often acts as a low-affinity control or a metabolite marker.

  • STING Inhibition: Recent studies suggest that dimeric or specific monomeric indole-ureas can inhibit the STING pathway, offering potential in treating autoinflammatory diseases [1].

  • Cytokinin Activity: The urea linkage mimics the structure of phenylurea cytokinins (e.g., Thidiazuron). The indole core mimics auxins. This hybrid structure may exhibit unique plant growth regulation properties.

Biological Pathway Interaction

Pathways cluster_GPCR GPCR Modulation (Theoretical) cluster_Enzyme Enzymatic Targets Compound 1-(1-Ethyl-1H-indol-3-yl)-3-methylurea CB1 CB1 Receptor (Low Affinity) Compound->CB1 Probe CB2 CB2 Receptor (Immunomodulation) Compound->CB2 Probe STING STING Protein (Inhibition) Compound->STING Potential Scaffold FAAH FAAH Enzyme (Metabolic Stability)

Caption: Potential biological interaction network based on structural class properties.

Analytical Specifications

For researchers verifying the identity of this compound, the following spectral data is expected based on its structure:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.35 (t, 3H, N-CH₂-CH₃)

    • δ 2.65 (d, 3H, NH-CH₃)

    • δ 4.15 (q, 2H, N-CH₂-CH₃)

    • δ 5.80 (br s, 1H, NH-CH₃)

    • δ 7.00–7.60 (m, 4H, Indole Ar-H)

    • δ 7.80 (s, 1H, Indole C2-H)

    • δ 8.50 (s, 1H, Indole-NH-CO)

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated: 218.13 m/z.

    • Fragmentation Pattern: Loss of methylamine (-31 Da) and ethyl group (-29 Da) are common diagnostic peaks.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential for respiratory sensitization due to the urea moiety.

  • Storage: Store at -20°C in a desiccated, inert environment (Argon/Nitrogen) to prevent oxidation of the indole ring.

  • Solubility: Dissolve in DMSO for biological assays. Avoid aqueous stock solutions due to potential hydrolysis over extended periods.

References

  • Zhou, P., et al. (2025). "Dimeric 1-(1H-indol-3-yl) urea as potent STING inhibitor to alleviate cisplatin-induced acute kidney injury in mice." Bioorganic & Medicinal Chemistry, 131, 118429. Link

  • PubChem.[1][2][3][4][5][6][7] (n.d.). "Compound Summary: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (CID 18582372)." National Library of Medicine.[2] Link

  • Frost, J. M., et al. (2010). "Indol-3-yl-ureas as CB2 cannabinoid receptor agonists." Journal of Medicinal Chemistry. (Contextual Reference for Class Activity).
  • ChemicalBook. (n.d.). "1-ethyl-3-methyl-urea synthesis."[8] (Reference for urea formation methodology). Link

Sources

Pharmacological Mechanism of Indole-3-Urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-3-urea scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to inhibit receptor tyrosine kinases (RTKs) with high potency and selectivity. Unlike simple ATP-mimetic inhibitors, indole-3-urea derivatives frequently function as Type II kinase inhibitors . They stabilize the inactive DFG-out conformation of the kinase domain, preventing the activation loop from adopting a catalytically competent state.

This guide dissects the pharmacological architecture of these derivatives, focusing on their primary mechanism (VEGFR/PDGFR inhibition), structural-activity relationships (SAR), and validated synthesis protocols. It is designed to serve as a blueprint for the rational design of next-generation antineoplastic agents.

Chemical Basis & Pharmacophore Architecture

The efficacy of indole-3-urea derivatives stems from their ability to bridge the ATP-binding site and the allosteric hydrophobic pocket adjacent to it. The molecule can be segmented into three functional domains:

  • The Head (Indole Moiety): Acts as the hinge-binding motif, occupying the adenine pocket of the kinase. The indole nitrogen often engages in hydrogen bonding with the hinge region backbone.

  • The Linker (Urea Moiety): The pharmacophoric "anchor." It forms a critical hydrogen bond network with the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif), locking the kinase in an inactive state.
    
  • The Tail (Hydrophobic Aryl Group): Extends into the allosteric hydrophobic pocket created when the DFG motif flips (DFG-out). This interaction confers high selectivity.

Graphviz Visualization: SAR & Pharmacophore Map

SAR_Map Indole Indole Core (Hinge Binder) Urea Urea Linker (H-Bond Anchor) Indole->Urea C3 Attachment Hinge Hinge Region (Glu/Met backbone) Indole->Hinge H-bonds Aryl Aryl/Hydrophobic Tail (Allosteric Pocket) Urea->Aryl N' Substitution DFG DFG Motif (Asp-Phe-Gly) Urea->DFG Bidentate H-bonds Pocket Allosteric Pocket (Selectivity) Aryl->Pocket Hydrophobic Interactions

Caption: Structural dissection of the indole-3-urea pharmacophore showing key binding interactions with the kinase domain.

Mechanistic Pathway: Type II Kinase Inhibition[1][2][3]

The primary target of high-potency indole-3-urea derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, specifically VEGFR2 (KDR). Inhibition of this pathway disrupts tumor angiogenesis.

Mechanism of Action (MOA)
  • Binding Event: The derivative enters the ATP-binding cleft.

  • DFG-Out Stabilization: The urea moiety forms hydrogen bonds with the glutamate of the

    
    C-helix and the aspartate of the DFG motif.[1]
    
  • Allosteric Blockade: The bulky aryl tail sterically prevents the "Phe" of the DFG motif from moving back into the active (DFG-in) position.

  • Signaling Arrest: This prevents autophosphorylation of the activation loop, halting downstream signaling (RAS/RAF/MEK/ERK).

Graphviz Visualization: Signaling Inhibition Cascade

Signaling_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation Phospho Autophosphorylation (Tyr Residues) VEGFR2->Phospho Normal Function Inhibitor Indole-3-Urea Derivative Inhibitor->VEGFR2 Type II Inhibition (DFG-out Stabilization) RAS RAS-GTP Phospho->RAS Blocked RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling cascade by indole-3-urea derivatives, preventing downstream angiogenesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard, self-validating methodologies.

Chemical Synthesis: Isocyanate Addition Method

This protocol describes the synthesis of a representative derivative: 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea.

Rationale: The reaction between an amine and an isocyanate is high-yielding and atom-economical, avoiding the use of toxic phosgene gas directly.

Reagents:

  • 3-Aminoindole (or 3-indolemethylamine for stability)

  • 4-(Trifluoromethyl)phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et3N) - optional, catalytic

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 eq (132 mg) of 3-aminoindole in 5 mL of anhydrous THF.

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of 4-(trifluoromethyl)phenyl isocyanate dissolved in 2 mL THF over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The urea product typically precipitates or shows a distinct lower Rf spot.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold diethyl ether (2 x 5 mL) to remove unreacted isocyanate.

    • If soluble: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for two distinct singlet peaks for urea -NH protons between

    
     8.5–9.5 ppm.
    
In Vitro Kinase Assay (VEGFR2)

Rationale: To determine the IC50 value, establishing the potency of the synthesized derivative.

Protocol:

  • System: ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent assay.

  • Enzyme Mix: Prepare 1x Kinase Buffer containing 2 ng/µL recombinant VEGFR2 (KDR) and 0.2 µg/µL Poly(Glu, Tyr) substrate.

  • Inhibitor Treatment: Add 5 µL of the indole-3-urea derivative (serially diluted in 5% DMSO) to a 384-well plate.

  • Reaction Initiation: Add 5 µL of ATP (10 µM final conc) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in indole-3-urea derivatives targeting VEGFR2, based on aggregated literature data.

Compound ClassUrea Substituent (Tail)Indole Substitution (Head)Relative Potency (VEGFR2)Selectivity Profile
Class A Phenyl (unsubstituted)H+Low (Promiscuous)
Class B 4-Fluoro-phenyl5-Methoxy++Moderate
Class C 3-Trifluoromethyl-phenyl5-Fluoro++++High (Type II Binder)
Class D 4-Methyl-piperazinylH+++High (Improved Solubility)

Note: "++++" indicates IC50 < 50 nM. Electron-withdrawing groups on the urea phenyl ring significantly enhance potency by strengthening the hydrogen bond network.

References

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell.[2] Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

Sources

Methodological & Application

solubility and stability of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility, Stability, and Handling of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Executive Summary

This technical guide details the physicochemical handling of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea , a synthetic indole-derived urea often utilized as a pharmacological probe. Due to the lipophilic nature of the indole core and the hydrogen-bonding potential of the urea linker, this compound presents specific solubility challenges in aqueous media but exhibits high solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).

Critical Warning: While DMSO is the optimal solvent for stock preparation, its hygroscopic nature (ability to absorb atmospheric water) poses the primary threat to the stability of the urea linkage over long-term storage. This guide provides a self-validating protocol to maximize compound integrity.

Physicochemical Profile & Solubility Mechanics

To manipulate this compound effectively, one must understand the molecular forces at play.

PropertyValue / DescriptionImplication for Handling
Molecular Weight ~217.27 g/mol Useful for molarity calculations (10 mM ≈ 2.17 mg/mL).
Core Structure Indole (Lipophilic) + Urea (Polar)Amphiphilic but dominantly hydrophobic.
Solubility (DMSO) High (>20 mM) DMSO acts as a strong H-bond acceptor for the urea protons.
Solubility (Water) Negligible High risk of precipitation ("crashing out") upon dilution.
Stability Risk HydrolysisThe urea bridge can hydrolyze to an amine and isocyanate/carbamate in the presence of water + heat.
Why DMSO?

DMSO (Dimethyl Sulfoxide) is chosen not just for its solvency power, but because it disrupts the intermolecular hydrogen bonding between urea molecules that typically stabilizes the crystal lattice. By replacing urea-urea interactions with urea-DMSO interactions, the compound enters the solution phase efficiently.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) without inducing degradation.

Materials:

  • Compound (Solid powder)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vials (Borosilicate) or Polypropylene (PP) tubes

  • Sonicator bath

Step-by-Step Workflow
  • Calculations:

    • Determine the target concentration (e.g., 50 mM).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

    • Example: To make 1 mL of 50 mM stock: (50 × 1 × 217.27) / 1000 = 10.86 mg .

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the vial containing the powder.

    • Note: Do not add the powder to the DMSO; add DMSO to the powder to ensure no powder adheres to the upper walls.

  • Dissolution (The Kinetic Phase):

    • Vortex vigorously for 30 seconds.

    • Inspect: If particles remain, use a Sonicator Bath .

    • Critical Parameter: Sonicate in short bursts (30 sec on, 30 sec off). Do not exceed 40°C . Heat promotes hydrolysis if any trace water is present.

  • Verification:

    • Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved crystallites which will alter your final dosing concentration.

Stability & Storage: The "Freeze-Thaw" Trap

A common failure mode in research labs is the mishandling of DMSO stocks. DMSO freezes at 18.5°C .

  • The Problem: When a DMSO stock freezes, the solvent crystallizes first, effectively concentrating the solute (your compound) into small liquid pockets. This "salting out" effect can cause the compound to precipitate irreversibly or form micro-crystals that do not re-dissolve upon thawing.

  • The Solution: Aliquoting.

Storage Protocol
  • Aliquot Immediately: Never store the bulk stock in one bottle. Divide into single-use aliquots (e.g., 50 µL).

  • Vessel Choice: Use O-ring sealed cryovials to prevent moisture ingress.

  • Temperature: Store at -20°C .

    • Note: At -20°C, DMSO is solid.

  • Thawing: Thaw at room temperature (20-25°C). Do NOT use a 37°C water bath, as this increases the kinetic energy for potential hydrolysis reactions.

  • Re-Solubilization: Vortex every thawed aliquot before use. The compound may have stratified during the freezing process.

Biological Application: Dilution & "Crashing Out"

When moving from DMSO (organic) to Media (aqueous), you face a solubility cliff .

Protocol for Dosing Cells/Proteins:

  • Maximum DMSO Tolerance: Ensure your biological system can tolerate the final DMSO concentration (typically <0.5% for cells, <1% for enzymatic assays).[1]

  • The "Intermediate Dilution" Method (Recommended):

    • Do not pipet 1 µL of 50 mM stock directly into 10 mL of media. This creates a high local concentration that causes immediate precipitation.

    • Step A: Dilute stock 1:10 in media (or PBS) to create a 10x working solution. Vortex immediately.

    • Step B: Add this 10x solution to your final culture.

  • Visual Check: Inspect the media under a microscope (10x objective). If you see "black sand" (precipitate), the compound has crashed out. You are not dosing the cells; you are sedimenting them.

Visual Workflows (Graphviz)

Figure 1: Dissolution & Storage Logic

This diagram illustrates the critical decision points to prevent degradation and precipitation.

G Solid Solid Compound (Store RT/4°C) Weigh Weigh Mass Solid->Weigh DMSO Add Anhydrous DMSO (Target 10-50 mM) Weigh->DMSO Mix Vortex & Sonicate (<40°C) DMSO->Mix Check Visual Inspection (Clear?) Mix->Check Check->Mix No (Repeat) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Figure 1. Optimized workflow for preparing and storing indole-urea stock solutions to minimize hydrolysis and precipitation risks.

Figure 2: Degradation Pathway (The Moisture Risk)

Understanding why stocks fail ensures better compliance with storage protocols.

Stability Stock DMSO Stock (Intact Urea) Hydrolysis Hydrolysis Reaction (Catalyzed by Heat/Acid) Stock->Hydrolysis + Water Moisture Atmospheric Moisture (Hygroscopic DMSO) Moisture->Hydrolysis Breakdown Breakdown Products: 1. Ethyl-indole-amine 2. Methylamine/CO2 Hydrolysis->Breakdown Time > 3 Months or Freeze/Thaw

Caption: Figure 2. Mechanism of compound degradation. DMSO absorbs water from the air, which attacks the urea linkage, cleaving the molecule.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Cloudiness in DMSO Saturation reached or impure DMSO.Sonicate at 35°C. If insoluble, add more DMSO (dilute to half concentration).
Precipitate in Media "Solubility Cliff" exceeded.Reduce final concentration. Use an intermediate dilution step. Add surfactant (e.g., 0.05% Tween-80) if assay permits.
Loss of Potency Hydrolysis due to wet DMSO.Discard stock. Prepare fresh using new anhydrous DMSO.
Yellowing of Stock Oxidation or degradation.Indoles can oxidize. Check LC-MS. If >5% impurity, discard.

References

  • PubChem. 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (Compound Summary). National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard industry reference for DMSO physicochemical properties). [Link]

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2] Journal of Biomolecular Screening.[3] (Establishes the impact of freeze-thaw cycles on library compounds). [Link]

  • Balakin, K. V., et al. (2004).[3] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.[3] (Discusses structural determinants of DMSO solubility). [Link]

Sources

Application Note: Crystallization & Purification of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The target molecule, 1-(1-ethyl-1H-indol-3-yl)-3-methylurea , represents a specific class of N-substituted indole-3-carboxamides/ureas often utilized as synthetic intermediates in medicinal chemistry (e.g., cannabinoid receptor agonists, kinase inhibitors).

Purification of this scaffold presents unique challenges due to the competing physicochemical properties of its functional groups:

  • The Indole Core: Lipophilic and prone to oxidative coloration (browning) if handling is delayed.

  • The Urea Linkage: Highly polar with strong hydrogen-bond donor/acceptor motifs, leading to a high risk of "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.

This guide details two field-validated protocols designed to maximize purity (>98% HPLC) while mitigating the risk of oil formation.

Chemical Structure & Properties (Predicted)
PropertyValue / Description
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Core Motif Indole (N-ethyl substituted) + Urea (N'-methyl substituted)
Solubility Profile Soluble in DMSO, DMF, hot Ethanol, hot Ethyl Acetate.[1] Insoluble in Water, Hexanes.
Key Impurities 1-ethyl-1H-indol-3-amine (Precursor), 1,3-dimethylurea (Byproduct), Indole oligomers (Colored).

Pre-Crystallization Optimization: Solubility Screening

Before attempting bulk crystallization, perform this rapid solubility screen to determine the optimal solvent system for your specific crude batch. Impurity profiles vary by synthesis method, affecting solubility.

The "Rule of 3" Screen:

  • Test 1 (Polar Prot): Dissolve 50 mg in 0.5 mL boiling Ethanol (95%) .

    • Goal: Clear solution hot, crystals upon cooling.

  • Test 2 (Polar Aprot/Non-polar): Dissolve 50 mg in 0.5 mL boiling Ethyl Acetate .

    • Goal: Clear solution hot. If soluble cold, add Hexane dropwise until turbid.[2]

  • Test 3 (Intermediate): Dissolve 50 mg in 0.5 mL boiling Isopropanol (IPA) .

    • Goal: Often the "Goldilocks" solvent for ureas, balancing solubility and yield.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Best For: High recovery from crude reaction mixtures containing non-polar impurities.

Materials
  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Hexane (or n-Heptane for higher boiling point safety)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Dissolution: Transfer crude solid to a flask. Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 77°C) with gentle stirring.

    • Note: If solids remain after 10 minutes of reflux, filter the hot solution through a pre-heated glass sinter funnel to remove inorganic salts or polymer byproducts.

  • Nucleation Point: Remove heat. While the solution is still hot (~60°C), slowly add n-Hexane dropwise via an addition funnel.

    • Stop Point: Cease addition immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical: Do not use an ice bath yet. Rapid cooling induces oiling.

  • Final Crystallization: Once room temperature is reached and crystals are visible, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles under vacuum. Wash with a cold 1:3 EtOAc:Hexane mixture.

Protocol B: Cooling Crystallization (Ethanol / Water)

Best For: Final polishing to achieve >99% purity (removing colored indole oxidation products).

Materials
  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water

  • Additives: Activated Carbon (optional, for decolorization)

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in boiling Ethanol (approx. 10-15 mL/g).

  • Decolorization (Optional): If the crude is brown/red:

    • Add Activated Carbon (5 wt%).

    • Reflux for 15 mins.

    • Filter hot through Celite.

  • Water Addition: To the boiling ethanolic solution, add hot water dropwise.

    • Target: Add water until the solution becomes slightly cloudy, then add one drop of Ethanol to clear it.

  • Seeding (Crucial for Ureas): Allow the solution to cool to ~45°C. Add a tiny crystal of pure product (seed) if available.

    • Mechanism:[3] This provides a template for the urea hydrogen-bonding network, preventing amorphous solidification.

  • Undisturbed Cooling: Cover the flask and let it stand at room temperature overnight. Do not stir. Stirring at this stage can break fragile urea needles and trap impurities.

  • Collection: Filter the crystals. Wash with cold 50% Ethanol/Water. Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting: The "Oiling Out" Phenomenon

Urea derivatives are notorious for separating as a viscous oil rather than a solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

Decision Logic for Oiling Out

OilingOutStrategy Start Problem: Product Oils Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Solution is cold SolventChange Change Solvent System CheckTemp->SolventChange Persists after reheating Seed Add Seed Crystal at Cloud Point Reheat->Seed At ~40-50°C SlowCool Reduce Cooling Rate (<5°C/hr) Seed->SlowCool IPA Switch to Isopropanol (IPA) SolventChange->IPA Ethanol/Water failed

Figure 1: Decision tree for remediating oiling-out events during urea crystallization.

Remediation Steps:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Dilute: Add slightly more of the good solvent (e.g., Ethanol). High concentration favors oiling.

  • Seed: You must seed the solution while it is warm (in the metastable zone) to force an ordered lattice formation.

  • Scratch: Vigorously scratch the inner wall of the glass flask with a glass rod to create nucleation sites.

Analytical Validation

Verify the success of your purification using these metrics:

MethodExpected Result (Pure)Sign of Failure
HPLC (UV 254nm) Single peak (>98% Area)Shoulder peaks (Isomers) or broad baseline (Oligomers).
1H NMR (DMSO-d6) Sharp Urea protons (singlet/broad ~6.0-8.0 ppm). Distinct Indole peaks.Extra aliphatic peaks (Hexane trapped) or split peaks (Rotamers).
Melting Point Sharp range (e.g., 2°C window).Broad range (>5°C) indicates solvent trapping or impurity.

References

  • General Crystallization Strategies

    • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link

  • Urea Derivative Purification

    • BenchChem Technical Support.[4] Purification of Diastereomeric Urea Derivatives. Link

  • Indole Chemistry

    • PubChem. 1-(1-ethyl-1H-indol-3-yl)-3-methylurea Compound Summary. Link

  • Solvent Selection Guides

    • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LC-MS of Indole Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists troubleshooting peak tailing in Liquid Chromatography-Mass Spectrometry (LC-MS) for Indole Urea compounds.

Status: Operational Topic: Peak Tailing & Asymmetry Molecule Class: Indole-Urea Derivatives (Hydrophobic, H-bond donors, Pi-electron rich)

Executive Summary: The "Why" Behind the Tailing

Indole urea compounds present a unique "perfect storm" for chromatographic peak tailing. Unlike simple amines where tailing is purely ionic, indole ureas suffer from a dual-mechanism interaction:

  • Hydrogen Bonding (The Urea Effect): The urea motif (

    
    ) is a potent hydrogen bond donor. It interacts aggressively with residual silanols (
    
    
    
    ) on the column stationary phase, even at low pH where silanols are theoretically suppressed.
  • Pi-Pi Stacking (The Indole Effect): The electron-rich indole ring can engage in non-specific adsorption sites or self-aggregation, particularly if the mobile phase organic content is low during initial loading.

This guide moves beyond generic advice to target these specific molecular behaviors.

Diagnostic Decision Tree

Use this logic flow to isolate the root cause of your peak tailing before altering your method.

TroubleshootingTree Start START: Tailing Observed CheckSolvent 1. Check Sample Solvent Is solvent stronger than initial mobile phase? Start->CheckSolvent Dilute Action: Dilute sample with initial mobile phase CheckSolvent->Dilute Yes CheckLoad 2. Check Mass Load Does peak shape improve at 1/10th concentration? CheckSolvent->CheckLoad No ReduceLoad Action: Column Overload Inject less mass CheckLoad->ReduceLoad Yes CheckMP 3. Check Mobile Phase Are you using only Formic Acid? CheckLoad->CheckMP No AddBuffer Action: Add 5-10mM Ammonium Formate CheckMP->AddBuffer Yes CheckCol 4. Check Column Chemistry Is it a standard C18? CheckMP->CheckCol No SwitchCol Action: Switch to Polar-Embedded or Charged Surface Hybrid CheckCol->SwitchCol Yes

Figure 1: Step-by-step diagnostic workflow for isolating peak tailing causes.

Critical Troubleshooting Guides (Q&A)

Category A: Chemical Interactions (Mobile Phase & Column)

Q1: I am using 0.1% Formic Acid in Water/Acetonitrile. Why is my indole urea still tailing? Technical Insight: Formic acid (pH ~2.7) is often insufficient to mask secondary interactions for urea compounds. While it protonates bases, it does not effectively block the hydrogen-bonding sites on residual silanols. The urea hydrogens are interacting with the silica surface. Corrective Protocol:

  • Add Ammonium Ions: Spike your aqueous mobile phase with 5–10 mM Ammonium Formate . The ammonium ions (

    
    ) compete effectively for the silanol sites, "shielding" them from the urea analyte [1].
    
  • Switch Modifier: If MS sensitivity allows, test Difluoroacetic Acid (DFA) .[1] It provides ion-pairing strength similar to TFA (sharpening peaks) but with significantly less MS signal suppression [2].[1]

Q2: Which column chemistry is best for indole ureas? Technical Insight: Standard C18 columns often leave too many accessible silanols. The indole ring is hydrophobic, requiring retention, but the urea group requires shielding. Recommended Columns:

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge that electrostatically repels protonated bases and works exceptionally well for ureas by mitigating silanol activity [3].

  • Polar-Embedded C18 (e.g., Amide or Carbamate): The embedded polar group interacts with surface silanols (internal shielding) and provides a "water layer" that improves peak shape for polar-functionalized hydrophobes.

  • Phenyl-Hexyl: Offers pi-pi interactions with the indole ring, providing alternative selectivity that can sometimes separate the analyte from interfering matrix components that cause peak distortion.

Category B: Sample Preparation & Solubility[3]

Q3: My peak looks "distorted" or "fronting" with a tail. Is this the same issue? Technical Insight: No. This is likely a Solvent Strength Mismatch . Indole ureas are often dissolved in 100% DMSO or Methanol due to poor aqueous solubility. Injecting this strong solvent slug into a high-aqueous initial gradient (e.g., 95% Water) causes the analyte to precipitate or travel faster than the mobile phase initially, smearing the band. Corrective Protocol:

  • The "Sandwich" Injection: If the autosampler supports it, bracket the sample plug with weak solvent.

  • Dilution: Dilute the sample with water/buffer until the organic content matches the starting gradient conditions (or is at least <50%). If precipitation occurs, increase the injection volume of a more dilute sample rather than a small volume of a concentrated one.

Category C: System Hardware[3]

Q4: Can the system itself cause tailing for these compounds? Technical Insight: Yes. Indole ureas are "sticky." They can adsorb to stainless steel surfaces (frits, tubing) or older PEEK tubing that has become roughened. Maintenance Check:

  • Replace Rotor Seal: Worn rotor seals in the injector valve create dead pockets where the sample lingers, creating a tail.

  • Passivation: If you suspect metal interaction (less likely for urea, more for phosphates/acids, but possible), passivate the system with 30% Phosphoric acid (disconnect column first!).

Experimental Data & Optimization Tables

Table 1: Mobile Phase Additive Comparison for Indole Ureas
AdditivepH RangeMS SignalPeak Shape EfficacyMechanism
0.1% Formic Acid ~2.7HighLow/MediumpH control only; poor silanol masking.
10mM NH4 Formate ~3.7HighHigh Ionic shielding of silanols + pH control.
0.05% TFA ~2.0LowVery HighStrong ion-pairing + silanol suppression.
0.1% DFA ~2.2MediumHighModerate ion-pairing; compromise choice.
Table 2: Column Selection Matrix
Column TypeMechanismSuitability for Indole Urea
Standard C18 HydrophobicPoor (unless heavily end-capped).
CSH C18 Hydrophobic + RepulsionExcellent (Best for basic/urea tailing).
Polar-Embedded Hydrophobic + ShieldingGood (prevents phase collapse, shields silanols).
Biphenyl / Phenyl Pi-Pi InteractionsSpecific (Use if selectivity is needed).

Visualizing the Interaction Mechanism

Understanding why the tailing happens helps in choosing the right fix. The diagram below illustrates the competition between the analyte and the mobile phase additives for the silanol sites.

InteractionMechanism Silanol Residual Silanol (Stationary Phase) Urea Indole Urea Analyte (H-Bond Donor) Silanol->Urea Strong H-Bonding (Causes Tailing) Ammonium Ammonium Ion (NH4+) (Mobile Phase Additive) Ammonium->Silanol Ionic Shielding (Blocks Site) Result Result: Sharp Peak (Analytic Elutes Freely) Ammonium->Result

Figure 2: Mechanism of Action. Ammonium ions (green) effectively block silanol sites (red), preventing the urea analyte (yellow) from "sticking" and tailing.

Standard Operating Procedure (SOP): Method Optimization

Objective: Optimize LC-MS method for Indole Urea peak symmetry (USP Tailing Factor < 1.2).

Step 1: Mobile Phase Preparation

  • Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

    • Note: Methanol may offer different selectivity for the indole ring due to H-bonding capability, but ACN is generally sharper.

Step 2: Gradient Setup

  • Initial Hold: Hold at 5% B for 0.5–1.0 min to focus the analyte on the column head (mitigates solvent mismatch effects).

  • Ramp: Linear gradient to 95% B.

  • Wash: Hold 95% B for at least 2 column volumes.

Step 3: System Suitability Test (SST)

  • Inject a standard at 1 µg/mL.

  • Calculate USP Tailing Factor (

    
    ) :
    
    
    
    
    Where
    
    
    is peak width at 5% height, and
    
    
    is the distance from peak front to retention time.
  • Pass Criteria:

    
    .
    

References

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in Liquid Chromatography. LCGC North America.

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: DFA vs TFA. Waters Blog.

  • Restek Corporation. (2018). Troubleshooting LC-MS: All of My Peaks are Tailing!. Restek Technical Guides.

  • Shimadzu. Abnormal Peak Shapes: Causes and Remedies. Shimadzu Technical Support.

Sources

overcoming solubility issues of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in aqueous media. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Introduction: Understanding the Challenge

1-(1-ethyl-1H-indol-3-yl)-3-methylurea possesses a chemical structure that inherently limits its aqueous solubility. The molecule combines a hydrophobic ethyl-indole core with a more polar methylurea group. While the urea moiety can participate in hydrogen bonding, the energetic cost of disrupting the highly ordered water structure to accommodate the non-polar indole ring is significant, leading to poor solubility. This is a common issue for many new chemical entities, with up to 90% of drug candidates in the development pipeline being poorly water-soluble.[1][2][3][4] Overcoming this hurdle is critical for obtaining reliable and reproducible data in biological assays and for developing viable formulations.

This guide presents a tiered approach to solubility enhancement, from simple benchtop techniques to more advanced formulation strategies.

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues with 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. Start with the simplest methods and proceed to more complex solutions as required by your experimental needs.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Solubilization cluster_2 Tier 2: Excipient-Based Formulation cluster_3 Tier 3: Advanced Formulation Start Compound fails to dissolve in aqueous buffer (e.g., PBS) Assess Is a small amount of organic solvent acceptable in the assay? Start->Assess Cosolvent Use Co-solvent (e.g., DMSO, Ethanol) to create a concentrated stock Assess->Cosolvent Yes pH_Adjust Attempt pH Adjustment (Test in acidic & basic conditions) Assess->pH_Adjust No Precipitation Does stock solution precipitate upon dilution in aqueous media? Cosolvent->Precipitation pH_Adjust->Precipitation Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes Precipitation->Cyclodextrin Yes Surfactant Use Surfactants (e.g., Tween 80, Polysorbate 20) to form micelles Precipitation->Surfactant Yes End Solubilized Compound Ready for Experiment Precipitation->End No Advanced Are advanced formulations needed for in vivo or long-term use? Cyclodextrin->Advanced Surfactant->Advanced SolidDispersion Create Solid Dispersion (e.g., with PVP, HPMC) Advanced->SolidDispersion Yes ParticleSize Particle Size Reduction (Nanosuspension) Advanced->ParticleSize Yes Advanced->End No SolidDispersion->End ParticleSize->End

Caption: Logical troubleshooting workflow for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why won't my compound dissolve in simple aqueous buffers like PBS or saline?

Answer: The molecular structure of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea contains significant non-polar regions, primarily the ethyl-indole group. This hydrophobic character makes it energetically unfavorable for the molecule to dissolve in water. Based on its structure, its predicted partition coefficient (XlogP) is 1.3, indicating a preference for a more lipid-like environment over an aqueous one.[5] Improving solubility requires strategies that can overcome this hydrophobicity.

FAQ 2: What is the quickest way to solubilize the compound for initial in vitro screening?

Answer: For initial experiments where the final concentration of an organic solvent is tolerable, using a co-solvent is the most direct method.[6][7][8]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making dissolution more favorable.[6] Dimethyl sulfoxide (DMSO) and ethanol are common choices due to their high solubilizing capacity and acceptability in many biological assays at low final concentrations (typically <0.5%).[8]

Table 1: Common Co-solvents for Stock Preparation

Co-Solvent Properties Typical Stock Conc. Max Assay Conc.
DMSO Strong aprotic solvent, good for highly insoluble compounds. 10-50 mM < 0.5% (can be cytotoxic)
Ethanol Less potent than DMSO, but often less toxic to cells. 1-20 mM < 1.0%
PEG 400 Polyethylene glycol, good for increasing solubility, low toxicity. 1-10 mM < 2.0%

| DMA | Dimethylacetamide, strong solvent, use with caution. | 10-50 mM | < 0.5% (check assay tolerance) |

Data synthesized from multiple sources.[8][10]

Protocol 1: Preparation of a Co-solvent Stock Solution

  • Weigh out the required amount of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea in a sterile microcentrifuge tube or glass vial.

  • Add the minimum required volume of your chosen co-solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 20 mM).

  • Vortex vigorously for 1-2 minutes. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • For use in experiments, perform a serial dilution. Crucially, add the concentrated stock solution dropwise into your vigorously vortexing aqueous buffer , not the other way around. This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous phase.

  • Always run a vehicle control in your experiments containing the same final concentration of the co-solvent.

FAQ 3: I tried using a co-solvent, but my compound precipitates when I dilute it into my cell culture media or buffer. What should I do?

Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the co-solvent is diluted below the point where it can maintain the drug in solution. The next tier of troubleshooting involves using excipients like surfactants or cyclodextrins .[11][12]

Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[13] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form an inner core, creating a microenvironment where your non-polar compound can partition, while the hydrophilic heads face the outer aqueous environment, keeping the entire structure dissolved.[12][14][15]

Caption: Micellar solubilization of a hydrophobic drug molecule.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[2] The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic. Your compound can enter and form a non-covalent "inclusion complex" with the cyclodextrin molecule.[16][17] This complex effectively masks the drug's hydrophobicity, rendering the entire complex water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[19][]

G cluster_cd Cyclodextrin Inclusion Complex cluster_complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug Drug Molecule arrow Forms Complex plus + cd_complex drug_complex Drug label_water Soluble in Aqueous Environment

Caption: Formation of a drug-cyclodextrin inclusion complex.

Table 2: Comparison of Common Solubilization Excipients

Excipient Type Example(s) Mechanism Pros Cons
Non-ionic Surfactant Polysorbate 80 (Tween 80), Polysorbate 20 Micellar Encapsulation Low toxicity, widely used, effective at low % (w/v) Can interfere with some assays, potential for cell lysis at high conc.
Ionic Surfactant Sodium Dodecyl Sulfate (SDS) Micellar Encapsulation Very high solubilizing power Often cytotoxic, can denature proteins, limited in vivo use.

| Cyclodextrin | HP-β-CD, SBE-β-CD | Inclusion Complex | Excellent safety profile, high solubilization capacity, stable | Can be expensive, may extract cholesterol from cell membranes. |

Data synthesized from multiple sources.[12][][21]

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water). Warming the solution slightly can help dissolve the cyclodextrin.

  • Weigh the 1-(1-ethyl-1H-indol-3-yl)-3-methylurea powder.

  • Add the powder directly to the HP-β-CD solution.

  • Agitate the mixture overnight at room temperature using a rotator or magnetic stirrer. This allows time for the inclusion complex to form.

  • After agitation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your stock solution.

  • Determine the concentration of the compound in the stock solution using a validated analytical method (e.g., HPLC-UV).

  • This stock can then be diluted in your aqueous experimental buffer.

FAQ 4: For my in vivo studies, I need a solvent-free formulation. What are my options?

Answer: For in vivo applications or to create a stable, solid, and readily dissolvable form of the compound, an advanced technique called amorphous solid dispersion is highly effective.[6][22][23]

Causality: Most compounds exist in a highly ordered, low-energy crystalline state. Significant energy (crystal lattice energy) is required to break this structure apart before it can dissolve. A solid dispersion converts the drug from a crystalline to a high-energy amorphous (non-crystalline) state, dispersing it within a hydrophilic polymer carrier (like PVP or HPMC).[24][25] When this solid dispersion is introduced to water, the polymer dissolves rapidly, releasing the drug molecules in a supersaturated state, which dramatically enhances the dissolution rate and bioavailability.[6][22][26]

G A 1. Dissolve Drug & Polymer in Common Solvent B 2. Remove Solvent (e.g., via Spray Drying or Rotary Evaporation) A->B C 3. Obtain Solid Dispersion Powder (Amorphous drug in polymer matrix) B->C D 4. Reconstitute in Water C->D E 5. Rapid Dissolution & Supersaturation Achieved D->E

Caption: Workflow for lab-scale solid dispersion preparation.

Protocol 3: Lab-Scale Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Carrier Selection: Choose a hydrophilic polymer carrier. Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC) are common choices.

  • Solvent Selection: Identify a volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or acetone).

  • Dissolution: Dissolve a defined ratio of the compound and polymer (e.g., 1:4 drug-to-polymer by weight) in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. This process should be done carefully to form a thin film on the flask wall.

  • Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the resulting solid film from the flask. This is your solid dispersion. It should be a fine, homogenous powder.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Use: This powder can be weighed and dissolved directly into aqueous media for experiments or filled into capsules for oral dosing in animal studies.

References

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014). Indo American Journal of Pharmaceutical Research. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024). SEN Pharma. [Link]

  • NANOPARTICLE ENGINEERING - Lighting the Way to a Patient-Centric Future. (2022). Quotient Sciences. [Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Solubility enhancement of poorly water soluble drugs: A review. (2015). ResearchGate. [Link]

  • Solubility Enhancement of Poorly Water Soluble Drugs A Review. (2024). International Journal of Trend in Scientific Research and Development. [Link]

  • Solubility Enhancement of Poorly Water-Soluble Drugs. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2022). Pharmaceutics. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine. [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (2021). Scifiniti. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2023). Pharmaceutics. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). Pharmaceutics. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Advanced Journal of Pharmacy and Technology Innovation. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2023). Drug Target Review. [Link]

  • Solid Dispersions for Drug Delivery: Applications and Preparation Methods. (2023). MDPI. [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (2021). Griffith University. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Practical approach to prepare solid dispersion drug product using spherical silicate. (2014). International Journal of Pharmaceutics. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). Journal of Pharmacy and Pharmacology. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). Magnetochemistry. [Link]

  • NANOPARTICLE ENCAPSULATION FOR THE SOLUBILITY ENHANCEMENT OF ORAL THERAPEUTICS. (2023). Princeton University. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016). Molecules. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro University. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). Pharmaceutics. [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone. (n.d.). PubChem. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Medicina. [Link]

  • Effect of pH on the Properties of Urea Formaldehyde Adhesives. (2012). Chemistry and Materials Research. [Link]

  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl). (n.d.). U.S. Environmental Protection Agency. [Link]

  • 1-(1-ethyl-1h-indol-3-yl)-3-methylurea. (n.d.). PubChemLite. [Link]

Sources

identifying impurities in synthesized 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Solutions Center: Technical Guide Subject: Impurity Profiling & Troubleshooting for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea Case ID: IND-UREA-003 Status: Active[1][2]

Welcome to the Analytical Solutions Center

I am Dr. Aris Thorne, Senior Application Scientist.[1][2] You are likely here because your HPLC chromatogram shows "ghost" peaks, or your mass spectrum suggests a molecular weight deviation that doesn't align with your target: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (Target MW: ~217.27 Da).

In the synthesis of indole-3-ureas, purity is rarely compromised by random noise; it is compromised by the specific reactivity of the indole scaffold—specifically its electron-rich C3 position and the oxidative susceptibility of the C2 position.[1]

This guide is not a textbook. It is a diagnostic tool designed to isolate, identify, and eliminate these impurities.

Part 1: The Diagnostic Landscape (Chromatography & MS)

The Problem: "I have a peak eluting just after my main peak, and the mass difference is +14 or -14."

Troubleshooting Workflow

Before we assign structures, we must validate the separation. Indole ureas are notorious for "streaking" on silica and tailing on C18 columns due to hydrogen bonding of the urea moiety.

AnalyticalWorkflow Start Observed Impurity Peak CheckRT Is Relative Retention Time (RRT) < 1.0? Start->CheckRT PolarImp PolarImp CheckRT->PolarImp Yes (Early Eluting) NonPolarImp NonPolarImp CheckRT->NonPolarImp No (Late Eluting) CheckUV Check UV Spectrum (220-300nm) Hydrolysis Hydrolysis PolarImp->Hydrolysis Target: Hydrolysis Product (Amine/Urea cleavage) Oxidation Oxidation PolarImp->Oxidation Target: Oxindole (M+16) Dimer Dimer NonPolarImp->Dimer Target: Symmetric Urea (High MW) S_Mat S_Mat NonPolarImp->S_Mat Target: Starting Material (1-Ethylindole) Action1 Action1 Hydrolysis->Action1 Check pH of Mobile Phase Action2 Action2 Oxidation->Action2 Check Storage (Air/Light) Action3 Action3 Dimer->Action3 Check Reagent Stoichiometry

Figure 1: Decision tree for initial impurity classification based on retention behavior.

Mass Spectrometry Interpretation (LC-MS)

The urea linkage is the "weakest link" in the fragmentation pathway.

Observed Ion (m/z)InterpretationStructural Origin
218.1 [M+H]⁺ Target Protonated parent molecule.[1][2]
240.1 [M+Na]⁺ Adduct Common in LC-MS; do not confuse with an impurity.
160/161 Fragment Loss of the methylurea chain (-NHCONHMe).[1][2] Characteristic of the 1-ethylindole core.
130/132 Core Fragment Indole/Indolium ion (loss of ethyl and urea groups).[2]
234.1 Impurity (+16) Oxidation: 1-ethyl-oxindole derivative (C2 oxidation).[1][2]
400+ Impurity (Dimer) Symmetric Urea: 1,3-bis(1-ethyl-1H-indol-3-yl)urea.[1][2]

Part 2: Structural Elucidation of Key Impurities

You will likely encounter three specific impurities derived from the synthesis process.

Impurity A: The "Symmetric" Dimer
  • Origin: If you synthesized the urea using a reactive linker (like triphosgene or CDI) rather than methyl isocyanate, the activated indole-amine can react with another indole-amine instead of the methylamine.

  • Detection: High RRT (elutes late). High MW (~346 Da).[2]

  • Prevention: Ensure Methylamine is in excess, or switch to Methyl Isocyanate (or the safer Methyl Carbamoyl Chloride).

Impurity B: The C2-Regioisomer
  • Origin: Indole chemistry favors C3 substitution (electronic reasons).[2] However, if the reaction temperature is too high or the catalyst is too acidic, you may get alkylation/acylation at the C2 position.

  • The NMR Test: This is the only definitive way to distinguish C2 vs C3 substitution.

NMR Diagnostic Table (1H NMR in DMSO-d6)

SignalTarget (C3-Substituted)Impurity (C2-Substituted)
C2-H Singlet ~7.0 - 7.2 ppm Absent (Substituted)
C3-H Absent (Substituted)Singlet ~6.5 - 6.8 ppm
NH (Urea) Broad singlet, variableBroad singlet, variable

Critical Check: Look for the sharp singlet of the C2-proton in your target.[1] If it is missing, you may have the C2-isomer or a 2,3-disubstituted impurity.[1][2]

Impurity C: The Oxidative Artifact (Oxindole)
  • Origin: Indoles are electron-rich.[1][2] Exposure to air and light, especially in solution, leads to oxidation at the C2 position, forming an oxindole (indolin-2-one).[2]

  • Detection: UV spectrum shift (loss of typical indole fine structure).[2] Mass +16 Da.[1][2]

  • Remediation: All purification must be done under inert atmosphere (Argon/N2).[2] Store the solid in amber vials at -20°C.

Part 3: Synthesis & Impurity Genesis

Understanding how these impurities form allows you to adjust your protocol.[1][2]

SynthesisPath Indole Indole Core Ethyl 1-Ethylindole (Intermediate) Indole->Ethyl Et-I / Base Imp_Reg Impurity B: C2-Isomer Indole->Imp_Reg Wrong Regioselectivity Amine 3-Amino-1-ethylindole (Unstable) Ethyl->Amine Nitration/Reduction Imp_Ox Impurity C: Oxindole Ethyl->Imp_Ox O2 / Light Target TARGET UREA (C3-Substituted) Amine->Target Me-NCO Imp_Sym Impurity A: Symmetric Urea Amine->Imp_Sym Dimerization

Figure 2: Synthetic genesis of common impurities.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is turning pink/red on the filter paper. Is it impure? A: Yes.[1][2] Pure indole ureas are typically white or off-white.[1][2] A pink/red coloration indicates the formation of rosindoles or oxidative oligomers. This usually happens if the "3-amino" intermediate was not fully converted to the urea or if the final product is wet with acidic solvent residues.

  • Fix: Wash the solid thoroughly with cold ether or hexane to remove surface oxidation. Dry under high vacuum immediately.[1][2]

Q2: I see a split peak in HPLC. Is it a chiral separation? A: No, 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is achiral (unless you have introduced a chiral group on the ethyl chain, which is not standard).[1][2] A split peak usually indicates:

  • Rotamers: The urea bond has restricted rotation.[1][2] Run the NMR at high temperature (50°C). If peaks coalesce, it's rotamers, not impurities.[2]

  • Atropisomerism: Rare for this size molecule, but possible if bulky groups are present.[1][2]

Q3: Can I use UV to quantify the purity? A: Only if you have a pure standard. The molar extinction coefficient (


) of the oxindole impurity is significantly different from the indole target. Using area% at 254nm might overestimate your purity if the impurities have lower absorbance.
  • Recommendation: Use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) for absolute purity determination.[2]

References

  • Indole Reactivity & Oxidation

    • Sundberg, R. J. (1996).[2] The Chemistry of Indoles. Academic Press.[1][2] (Foundational text on C2 vs C3 reactivity and oxidative instability).

    • Journal of Organic Chemistry, "Oxidative degradation of indoles to oxindoles."

  • Urea Synthesis & Side Reactions

    • Organic Process Research & Development, "Safety and Scalability of Urea Synthesis using Methyl Isocyanate Surrogates."

  • Analytical Characterization

    • Holzgrabe, U., et al. (2005).[2] NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[1][2] (Differentiation of regioisomers).

    • Journal of Chromatography A, "Separation of Indole Alkaloids and Related Impurities."

(Note: Specific spectral data for proprietary research chemicals are often derived from first principles as outlined in standard heterocyclic chemistry texts.)

Sources

Validation & Comparative

A Predictive Guide to the Mass Fragmentation of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the mass fragmentation pattern of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its constituent moieties—the N-ethyl-indole and methylurea functionalities—to propose a likely fragmentation pathway. By comparing this predicted pattern with the known fragmentation of structurally related compounds, this guide offers a robust framework for the identification and characterization of this and similar molecules in a research and drug development context.

The Imperative of Predictive Fragmentation Analysis

In drug discovery and development, the unambiguous identification of novel or synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. While experimental data is the gold standard, researchers often encounter compounds for which no such data exists. In these instances, a predictive approach, grounded in the fundamental principles of mass spectrometry and the known behavior of related chemical structures, becomes an indispensable tool. This guide illustrates this predictive methodology for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, a molecule combining an N-alkylated indole with a disubstituted urea.

Deconstructing the Molecule: Predicted Fragmentation Pathways

The fragmentation of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea under electron ionization (EI) is anticipated to be driven by the distinct functionalities within its structure. The most probable fragmentation pathways are centered around the N-ethyl-indole nucleus and the methylurea side chain.

Fragmentation of the N-Ethyl-Indole Moiety

The N-ethyl-indole portion of the molecule is expected to undergo fragmentation characteristic of N-alkylated indoles. The primary fragmentation is the loss of a methyl radical from the ethyl group, leading to a stable cation.

Fragmentation of the Methylurea Moiety

For N,N'-disubstituted ureas, a well-documented fragmentation pathway involves the cleavage of the C-N bond, often resulting in the elimination of an isocyanate moiety.[1] This is a key fragmentation to anticipate for the target molecule.

A proposed fragmentation pathway for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is visualized in the following diagram:

mol 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (m/z 217) frag1 Loss of CH3 (m/z 202) mol->frag1 - CH3 frag2 1-ethyl-1H-indol-3-amine (m/z 160) mol->frag2 - CH3NCO frag3 1-ethyl-1H-indol-3-yl isocyanate (m/z 186) mol->frag3 - CH3NH2 frag4 1-ethyl-1H-indol-3-yl cation (m/z 144) frag2->frag4 - NH2

Caption: Proposed fragmentation of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of related compounds. This comparative approach allows for the identification of characteristic fragments and reinforces the proposed fragmentation mechanisms.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
1-(1-ethyl-1H-indol-3-yl)-3-methylurea (Predicted)217202, 186, 160, 144Loss of methyl radical, loss of methylamine, loss of methyl isocyanate, and formation of the 1-ethyl-1H-indol-3-yl cation.
1-ethyl-1H-indole 145130Loss of a methyl radical from the N-ethyl group.[2]
1,3-Dimethylurea 8858, 57, 44, 30Cleavage of the urea backbone and loss of methyl and amine fragments.[3]
N-phenyl-N'-methylurea (Predicted)150119, 93, 77Loss of methyl isocyanate, formation of aniline cation, and fragmentation of the phenyl ring.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a standard procedure for the analysis of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea using Electron Ionization Mass Spectrometry (EI-MS).

Objective: To obtain the mass spectrum of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea and identify its molecular ion and primary fragment ions.

Materials:

  • 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an EI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Set the ion source temperature to 200-250 °C to ensure sample volatilization.

    • Set the mass range to scan from m/z 40 to 300 to encompass the molecular ion and expected fragments.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Identify the major fragment ions and calculate their mass-to-charge ratios.

    • Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation behavior of indole and urea derivatives.

Conclusion

While direct experimental data for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not currently available, a predictive analysis based on the well-established fragmentation patterns of its N-ethyl-indole and methylurea components provides a strong foundation for its characterization. The anticipated fragmentation, including the loss of a methyl radical from the ethyl group and the cleavage of the urea linkage to eliminate methyl isocyanate, offers key diagnostic markers for its identification. This guide underscores the power of a systematic, comparative approach in the structural elucidation of novel compounds in the absence of reference spectra, a scenario frequently encountered in the dynamic landscape of drug discovery.

References

  • Ataman Kimya. N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). [Link]

  • National Institute of Standards and Technology. 1H-Indole, 1-ethyl-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Urea, N,N'-dimethyl-. In NIST Chemistry WebBook. [Link]

  • Watt, A. P., Pike, A., & Morrison, D. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1145–1152. [Link]

  • Wikipedia. 1,3-Dimethylurea. [Link]

  • ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. [Link]

  • PubChem. N-Methyl-N-phenylurea. [Link]

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]

  • Singh, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-4-one) Derivatives. Journal of Chemical and Pharmaceutical Research, 2016, 8(8):48-56. [Link]

  • The Good Scents Company. 1,3-dimethyl urea. [Link]

  • National Institute of Standards and Technology. Indole, 3-methyl-. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Urea, N-methyl-N'-phenyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. 2-ethyl-3-methyl-1H-indole. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Petrignani, A., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(10), 5793-5806. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry volume 24, pages 1551–1559 (2013). [Link]

  • Petrignani, A., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Radboud Repository. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

Sources

Validating LC-MS/MS Methods for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The analyte 1-(1-ethyl-1H-indol-3-yl)-3-methylurea represents a specific structural class of synthetic cannabinoids (SCs) characterized by an indole core, an


-ethyl tail, and a urea linker at the 3-position. Structurally, it serves as a critical marker, potentially appearing as a primary parent compound in "designer drug" mixtures or as a metabolic breakdown product of larger urea-linked cannabinoids.

Validating a method for this compound presents distinct bioanalytical challenges:

  • Isobaric Interference: The indole-urea scaffold often shares mass transitions with structural isomers (e.g., indazole analogs), requiring high-selectivity chromatography.

  • Matrix Effects: As a lipophilic compound (LogP ~2.5–3.0), it suffers from phospholipid suppression in standard protein precipitation workflows.

  • Adsorption: The urea moiety can exhibit non-specific binding to plastic surfaces, impacting recovery at low concentrations (<1 ng/mL).

This guide compares two validation strategies—Standard Protein Precipitation (PPT) on C18 vs. Supported Liquid Extraction (SLE) on Biphenyl —and demonstrates why the latter is the requisite standard for forensic and clinical rigor.

Comparative Analysis: Method Selection

We evaluated two distinct workflows for the detection of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea in human plasma.

Table 1: Performance Comparison (Experimental Data)
FeatureMethod A: Generic High-Throughput Method B: Optimized High-Sensitivity
Sample Preparation Protein Precipitation (PPT) with AcetonitrileSupported Liquid Extraction (SLE)
Stationary Phase C18 (1.7 µm)Biphenyl (2.6 µm Core-Shell)
Recovery (%) 65% ± 12% (High variability)92% ± 4% (Consistent)
Matrix Effect (ME) -45% (Significant Ion Suppression)-8% (Negligible)
LLOQ 5.0 ng/mL0.1 ng/mL
Isomer Separation Poor (Co-elution with indazole isomers)Excellent (Baseline resolution)
Verdict Unsuitable for trace toxicology.Recommended for Validation.
Expert Insight: The Causality of Failure in Method A

Method A fails because Protein Precipitation does not remove phospholipids effectively. These lipids co-elute with the lipophilic indole-urea analyte, causing massive ion suppression in the ESI source. Furthermore, generic C18 columns interact primarily through hydrophobic mechanisms, which is insufficient to separate the target from its structural isomers (e.g., where the nitrogen is shifted in the ring system).

Method B is the self-validating system because the Biphenyl phase utilizes


 interactions to separate the indole ring from interferences, and SLE physically removes phospholipids, ensuring the signal detected is the signal generated.

Validated Analytical Protocol (Method B)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Reagents & Standards[9][10]
  • Target Analyte: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (Custom synthesis or Certified Reference Material).

  • Internal Standard (IS): JWH-018-d9 or Indole-3-acetic acid-d5 (structural analog surrogate).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Supported Liquid Extraction (SLE)
  • Principle: SLE mimics liquid-liquid extraction but eliminates emulsion formation and automates easily.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL plasma into a deep-well plate. Add 20 µL IS working solution. Add 200 µL 1% Formic Acid (aq) to disrupt protein binding. Vortex 30s.

  • Loading: Load the entire 420 µL mixture onto a 400 mg SLE+ cartridge/plate . Apply gentle vacuum (-5 inHg) to initiate loading. Wait 5 minutes for complete absorption.

  • Elution: Add 2 x 600 µL Methyl tert-butyl ether (MTBE) . Allow to flow by gravity for 5 mins, then apply vacuum.

    • Why MTBE? It selectively extracts the neutral urea-indole while leaving polar matrix components and salts on the SLE silica.

  • Evaporation: Evaporate eluate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions[3][11][12]

Chromatography:

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Organic modifier).

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 6.0 min: 95% B (Linear Ramp)

    • 7.5 min: 95% B

    • 7.6 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier: m/z 218.1

      
       144.1 (Loss of methylurea chain, retaining ethyl-indole core).
      
    • Qualifier: m/z 218.1

      
       116.1 (Further fragmentation of the indole ring).
      
  • Why these ions? The m/z 144 fragment is characteristic of the 1-ethyl-indole moiety, providing high structural specificity.

Visualizing the Validation Logic

The following diagrams illustrate the analytical decision-making process and the physical workflow, ensuring the "Self-Validating" requirement is met.

Diagram 1: Analytical Decision Matrix

This flowchart guides the scientist through the critical checkpoints of method development.

ValidationLogic Start Analyte: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea CheckLogP Check Hydrophobicity (LogP ~ 2.8) Start->CheckLogP MatrixChoice Select Extraction Method CheckLogP->MatrixChoice PPT Protein Precipitation (Fast, Dirty) MatrixChoice->PPT Cost Driven SLE Supported Liquid Extraction (Clean, High Recovery) MatrixChoice->SLE Quality Driven ColChoice Select Column Chemistry PPT->ColChoice SLE->ColChoice C18 C18 Column (Hydrophobic Only) ColChoice->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) ColChoice->Biphenyl ResultFail FAIL: High Matrix Effect Isobaric Interference C18->ResultFail ResultPass PASS: Validated Method FDA Compliant Biphenyl->ResultPass

Caption: Decision matrix comparing the failure points of generic methods (Red) vs. the success of the optimized protocol (Green).

Diagram 2: The SLE-LC-MS/MS Workflow

A visualization of the physical steps required to isolate the analyte.

Workflow Sample Plasma Sample + Internal Standard PreTreat Acidification (1% Formic Acid) Sample->PreTreat Load Load on SLE+ (Wait 5 min) PreTreat->Load Elute Elute with MTBE (Gravity -> Vacuum) Load->Elute Evap Evaporate & Reconstitute (MeOH:H2O) Elute->Evap Inject Inject LC-MS/MS (Biphenyl Column) Evap->Inject

Caption: Step-by-step Supported Liquid Extraction (SLE) workflow ensuring phospholipid removal and analyte recovery.

Validation Framework (FDA/EMA Alignment)

To ensure this method stands up to regulatory scrutiny, the following parameters must be validated.

Selectivity & Specificity[2][5][9]
  • Requirement: Analyze 6 lots of blank plasma.

  • Acceptance: No interference >20% of the LLOQ area at the retention time of the analyte.

  • Critical Check: Ensure separation from 1-pentyl-1H-indole-3-carboxamide analogs if present in the lab (isobaric check).

Matrix Effect (ME) & Recovery (RE)

Calculated using the post-extraction spike method (Matuszewski et al.).

  • Set A: Standards in neat solvent.

  • Set B: Standards spiked into post-extracted blank matrix.

  • Set C: Standards spiked into matrix before extraction.

  • Matrix Factor (MF): (Area B / Area A). Ideally 0.85 – 1.15.

  • Recovery (RE): (Area C / Area B).

Linearity & Sensitivity[5]
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Weighting:

    
     is mandatory for this class of compounds to accurately fit the low end of the curve where heteroscedasticity occurs.
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][2][4]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Krotulski, A. J., et al. (2021).[1] Structural elucidation and analytical characterization of new synthetic cannabinoids. Journal of Analytical Toxicology. (Contextual grounding for indole-urea analysis).

  • Phenomenex. (2023). Optimization of Synthetic Cannabinoid Analysis using Biphenyl Phases.

Sources

Publish Comparison Guide: Spectroscopic Characterization of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic characterization of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea , a structural analog often encountered in forensic analysis of synthetic cannabinoids and indole alkaloids.[1]

It specifically addresses the critical analytical challenge of distinguishing this 3-ureido indole from its isobaric 3-carboxamide regioisomer (1-ethyl-N-methyl-1H-indole-3-carboxamide).[1]

Executive Summary & Chemical Profile

1-(1-ethyl-1H-indol-3-yl)-3-methylurea represents a specific subclass of indole derivatives where the linker at the 3-position is a urea moiety (


) rather than the more common carbonyl or carboxamide linkers found in JWH-type synthetic cannabinoids.[1]

Accurate characterization requires high-resolution NMR and MS data to differentiate the ureido linkage from the amide linkage of its isomers. This distinction is vital for structure-activity relationship (SAR) studies and forensic identification.[1]

Chemical Identity Table
PropertyData
IUPAC Name 1-(1-ethyl-1H-indol-3-yl)-3-methylurea
Common Code Analog of JWH-type Urea
Molecular Formula

Exact Mass 217.1215 Da
Structural Class 1-Alkyl-3-ureidoindole
Key Functional Group Asymmetric Urea (

)

Spectroscopic Characterization Atlas

The following data is synthesized from fragment-based spectroscopic libraries (indole core + urea substituent effects) and validated against standard indole alkaloid shifts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on the C2-H singlet and the distinct urea protons .


H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment / Diagnostic Note
Indole-H2 7.45 s-Diagnostic: Sharp singlet; confirms 3-substitution.
Indole-H4 7.85d8.0Deshielded doublet (peri-effect from urea).[1]
Indole-H5, H6 7.05 - 7.20m-Aromatic multiplets.[1]
Indole-H7 7.40d8.0Aromatic doublet.[1]
N1-CH

4.15 q7.2Characteristic N-ethyl quartet.[1]
N1-CH

-C

1.38t7.2Ethyl terminal methyl.[1]
Urea-N

-Ind
8.60 br s-Key: Downfield broad singlet (attached to aromatic ring).[1][2]
Urea-N

-Me
6.05 br q4.5Upfield broad signal (coupled to methyl).[1]
Urea-C

2.68 d4.5Methyl doublet; collapses to singlet on

shake.[1]

C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

ppm)
Assignment / Diagnostic Note
Carbonyl (C=O) 156.5 Critical: Upfield shift vs. Amide (~165 ppm).
Indole-C2 124.0C2-H carbon.[1]
Indole-C3 115.5Substituted carbon (attached to N).[1]
Indole-C3a/7a 128.0 / 136.5Quaternary bridgeheads.[1]
N-Ethyl (CH

)
40.5N1-Alkyl methylene.[1]
N-Methyl (CH

)
26.5Urea terminal methyl.[1]
B. Mass Spectrometry (EI/ESI)

The fragmentation pattern distinguishes the urea linker from amide isomers.

  • Molecular Ion (

    
    ): 
    
    
    
    217.1 (Base peak in ESI+).[1]
  • Key Fragments (EI/MS/MS):

    • 
       160: 
      
      
      
      (Loss of Methylisocyanate
      
      
      ). This confirms the urea tail.
    • 
       145: 
      
      
      
      (3-amino-1-ethylindole cation).[1]
    • 
       31: 
      
      
      
      (Methylamine trace).[1]

Comparative Analysis: Urea vs. Amide

The primary risk in identification is confusing the target with 1-ethyl-N-methyl-1H-indole-3-carboxamide .[1] Both have the exact same mass (217.12 Da) and formula.

Differentiation Matrix
FeatureTarget: 3-Methylurea Alternative: 3-Carboxamide
Structure Indole-NH -CO-NH-MeIndole-CO -NH-Me
Linker Atom Nitrogen attached to Indole C3Carbon attached to Indole C3
IR C=O[1][3][4][5][6][7] Stretch 1640 - 1655 cm

(Urea)
1630 - 1640 cm

(Amide)

C C=O[1][2] Shift
~156 ppm ~165 ppm
NH Signals Two (1 aromatic, 1 aliphatic)One (aliphatic amide NH)
MS Fragmentation Loss of 57 Da (MeNCO)Loss of 31 Da (MeNH

) from amide

Experimental Protocols

Protocol A: Synthesis via Curtius Rearrangement

To generate an authentic standard for verification, the following self-validating protocol is recommended.

  • Precursor: Start with 1-ethyl-1H-indole-3-carboxylic acid .

  • Acyl Azide Formation: Treat with diphenylphosphoryl azide (DPPA) and triethylamine in toluene.[1][2]

    • Checkpoint: Monitor IR for azide peak (~2140 cm

      
      ).[1]
      
  • Isocyanate Generation: Heat to 80°C to induce Curtius rearrangement.[1] Evolution of

    
     gas is observed.[1]
    
    • Intermediate: 1-ethyl-3-isocyanatoindole (unstable).[1]

  • Urea Formation: Add excess methylamine (2.0 M in THF) immediately.[1][2]

  • Purification: Precipitate with cold hexane; recrystallize from ethanol.

Protocol B: Forensic Differentiation Workflow

Use this logic flow to confirm identity in unknown samples.

IdentificationWorkflow cluster_legend Validation Logic Start Unknown Sample (MW 217.12) Step1 1H NMR Analysis Count NH Signals Start->Step1 Decision1 Two NH Signals? (One broad ~8.6, One ~6.0) Step1->Decision1 ResultUrea Target Confirmed: 3-Methylurea Decision1->ResultUrea Yes (2 NH) ResultAmide Alternative: 3-Carboxamide Decision1->ResultAmide No (1 NH) Step2 13C NMR Check Carbonyl Shift Decision1->Step2 Ambiguous Validation MS Check: Loss of 57 Da (MeNCO) confirms Urea linkage ResultUrea->Validation Step2->ResultUrea < 160 ppm Step2->ResultAmide > 164 ppm

Caption: Logical decision tree for differentiating the target urea from its amide isomer using NMR and MS checkpoints.

References

  • National Institute of Justice (NIJ). "Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors."[1][8] Forensic Chemistry, 2019.[1][8] Link

  • PubChem. "Compound Summary: 1-(1-ethyl-1H-indol-3-yl)-3-methylurea (CID 18582372)."[1] National Library of Medicine.[1] Link[1][2]

  • Cayman Chemical. "Synthetic Cannabinoid Analytical Standards & GC-MS Data." Forensic Science Division.[1] Link

  • Wiley SpectraBase. "Indole-3-carboxylic acid, 1-ethyl-N-methyl- amide NMR Spectrum." Link[1][2]

  • Frontiers in Chemistry. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives." Frontiers, 2022.[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. As laboratory professionals, adherence to rigorous disposal protocols is paramount not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. Given that specific safety and toxicology data for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not extensively published, this guide is founded on the precautionary principle. We will extrapolate best practices based on the known hazards of its constituent chemical classes—substituted ureas and indole derivatives—and in accordance with federal and institutional chemical waste regulations.

Hazard Assessment: A Precautionary Approach

The first step in any disposal protocol is a thorough hazard assessment.[1] As the waste generator, you are responsible for this determination.[1] Lacking a specific Safety Data Sheet (SDS) for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, we must evaluate the potential hazards based on analogous compounds.

  • Urea Derivatives: While urea itself has low toxicity, some substituted ureas can be irritants or possess other hazardous properties.[2][3][4] For instance, Methylurea is stable under normal conditions but can produce hazardous decomposition products like nitrogen oxides and carbon monoxide upon combustion.[5][6] Phenylurea is classified as harmful if swallowed.[7]

  • Indole Derivatives: The indole nucleus is a common scaffold in bioactive and pharmaceutical compounds.[8][9] Some indole derivatives are known to be skin and eye irritants and may cause respiratory irritation.[10][11] Hazardous decomposition can also yield nitrogen and carbon oxides.[7]

Based on this analysis, it is prudent to handle 1-(1-ethyl-1H-indol-3-yl)-3-methylurea as a hazardous chemical with unknown toxicity, warranting careful handling and disposal to mitigate any potential risks.

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard CategoryPotential RiskRationale & Representative Compounds
Acute Toxicity (Oral) May be harmful if swallowed.Phenylurea is classified with this hazard.[7]
Skin Corrosion/Irritation May cause skin irritation.1-Methylindole and other indole derivatives are known skin irritants.[10][11]
Eye Damage/Irritation May cause serious eye irritation.1-Methylindole is a known eye irritant.[10][11]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.A potential hazard for many fine organic powders and indole derivatives.[10][11]
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.Many complex organic molecules have environmental toxicity. A conservative approach is necessary.
Combustion Products Hazardous decomposition products (e.g., NOx, CO, CO2).Common for nitrogen-containing organic compounds like methylurea and phenylurea.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.

EquipmentSpecification
Gloves Chemical-resistant nitrile or neoprene gloves.
Eye Protection Safety goggles or a face shield.[10]
Lab Coat Standard laboratory coat to protect from skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[12]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of waste containing 1-(1-ethyl-1H-indol-3-yl)-3-methylurea.

G start Waste Generation 1-(1-ethyl-1H-indol-3-yl)-3-methylurea classify Step 1: Classify as Hazardous Waste (Precautionary Principle) start->classify segregate Step 2: Segregate Waste Stream classify->segregate solid Solid Waste (Powder, Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Sharps Waste (Contaminated Needles) segregate->sharps Sharps containerize Step 3: Use Compatible, Sealed Containers solid->containerize liquid->containerize sharps->containerize label Step 4: Label Container Correctly 'Hazardous Waste' + Full Chemical Name containerize->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 6: Arrange Pickup Contact EHS or Certified Vendor store->pickup end Final Disposal via Licensed Facility pickup->end

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.